molecular formula C5H12O2 B15246833 (2R)-2-Methyl-1,2-butanediol

(2R)-2-Methyl-1,2-butanediol

Cat. No.: B15246833
M. Wt: 104.15 g/mol
InChI Key: DOPZLYNWNJHAOS-RXMQYKEDSA-N
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Description

(2R)-2-Methyl-1,2-butanediol: is an organic compound with the molecular formula C5H12O2. It is a chiral diol, meaning it has two hydroxyl groups (-OH) and a chiral center at the second carbon atom. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of 2-Methyl-2,3-butanedione: One common method for synthesizing (2R)-2-Methyl-1,2-butanediol involves the reduction of 2-Methyl-2,3-butanedione using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

    Hydrolysis of 2-Methyl-2,3-butanediol diacetate: Another method involves the hydrolysis of 2-Methyl-2,3-butanediol diacetate in the presence of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H2SO4).

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 2-Methyl-2,3-butanedione using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-2-Methyl-1,2-butanediol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form alkanes using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed:

    Oxidation: 2-Methyl-2,3-butanedione.

    Reduction: 2-Methylbutane.

    Substitution: 2-Methyl-1,2-dichlorobutane.

Scientific Research Applications

Chemistry: (2R)-2-Methyl-1,2-butanediol is used as a chiral building block in the synthesis of various complex organic molecules. It serves as a precursor in the production of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used as a solvent and reagent in enzymatic reactions and studies involving chiral recognition.

Medicine: The compound is investigated for its potential use in drug formulation and delivery systems due to its biocompatibility and low toxicity.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and plasticizers. It is also employed as a stabilizer in the manufacture of certain types of coatings and adhesives.

Mechanism of Action

The mechanism by which (2R)-2-Methyl-1,2-butanediol exerts its effects involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. In enzymatic reactions, this compound can act as a substrate or inhibitor, affecting the activity of specific enzymes.

Comparison with Similar Compounds

    (2S)-2-Methyl-1,2-butanediol: The enantiomer of (2R)-2-Methyl-1,2-butanediol, differing only in the spatial arrangement of atoms around the chiral center.

    1,2-Butanediol: A structural isomer with the same molecular formula but different connectivity of atoms.

    2-Methyl-1,3-propanediol: Another diol with a different position of the hydroxyl groups.

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct physical and chemical properties. This chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

Molecular Formula

C5H12O2

Molecular Weight

104.15 g/mol

IUPAC Name

(2R)-2-methylbutane-1,2-diol

InChI

InChI=1S/C5H12O2/c1-3-5(2,7)4-6/h6-7H,3-4H2,1-2H3/t5-/m1/s1

InChI Key

DOPZLYNWNJHAOS-RXMQYKEDSA-N

Isomeric SMILES

CC[C@](C)(CO)O

Canonical SMILES

CCC(C)(CO)O

Origin of Product

United States

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